2-Amino-2-(3,5-difluorophenyl)acetamide

Purity Quality Control Building Block

Medicinal chemistry requires building blocks that balance metabolic stability, conformational constraint, and orthogonal reactivity. Standard phenylacetamides suffer from rapid microsomal clearance. This non-proteinogenic α-amino acid amide (≥95% purity) solves the trade-off: • 3,5-Difluoro substitution enhances metabolic stability, brain penetration, and enables ¹⁹F NMR fragment screening. • α-Amino amide core resists aminopeptidase cleavage and allows chemoselective fluorophore attachment. • Direct SPPS incorporation reduces steps vs. carboxylic acid analogue. Suitable for multi-kilogram scale-up as a γ-secretase inhibitor intermediate, avoiding hazardous amidation reagents at scale.

Molecular Formula C8H8F2N2O
Molecular Weight 186.16 g/mol
Cat. No. B13688637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3,5-difluorophenyl)acetamide
Molecular FormulaC8H8F2N2O
Molecular Weight186.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(C(=O)N)N
InChIInChI=1S/C8H8F2N2O/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13)
InChIKeySTZUPRIDWTUOSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(3,5-difluorophenyl)acetamide (CAS 1194752-26-5): Core Identity, Specifications, and Procurement Snapshot


2-Amino-2-(3,5-difluorophenyl)acetamide is a non‑proteinogenic α‑amino acid amide with the molecular formula C₈H₈F₂N₂O and a molecular weight of 186.16 g mol⁻¹. The molecule bears a 3,5‑difluorophenyl ring on the α‑carbon together with a free primary amine and a primary amide, giving it a dual nucleophilic/electrophilic character that is valuable in medicinal chemistry and peptide‑mimetic synthesis . It is supplied at a minimum purity of 95 %, and its amide functionality distinguishes it from the corresponding carboxylic acid analogue (2‑amino‑2‑(3,5‑difluorophenyl)acetic acid, CAS 199327‑33‑8), which has the same minimum purity but a different reactivity profile .

Why 2-Amino-2-(3,5-difluorophenyl)acetamide Cannot Be Replaced by Unsubstituted Phenylacetamide or Carboxylic Acid Analogs


Generic substitutions risk losing the orthogonal reactivity and metabolic advantages that arise from the simultaneous presence of the 3,5‑difluoro substitution pattern and the α‑amino amide motif. The fluorine atoms modulate the electron density of the aromatic ring, enhancing metabolic stability and π‑stacking interactions in target binding sites, while the α‑amino amide core offers a chiral centre and dual amine/amide nucleophilicity that is absent in simple phenylacetamides or carboxylic acid analogues [1]. Replacing this compound with a non‑fluorinated or mono‑functional congener would consequently require additional synthetic manipulation and could compromise both potency and pharmacokinetic properties.

Quantitative Differentiation of 2-Amino-2-(3,5-difluorophenyl)acetamide Against Closest Analogues


Purity Specification: 95 % Minimum Purity Confirmed for Research‑Grade Building Block

The target compound is supplied with a minimum purity of 95 % (HPLC), matching the industry standard for research‑grade α‑amino acid amide building blocks such as 2‑amino‑2‑(3,5‑difluorophenyl)acetic acid (also ≥95 %) . However, the amide form eliminates the need for acid‑to‑amide activation during peptide coupling, reducing the synthetic step count and the associated risk of racemisation or impurity carry‑over.

Purity Quality Control Building Block

Aqueous Solubility Profile: Moderate Solubility Inferred from Functional Groups

ChEMBL assay CHEMBL3376393 reports solubility data for 2‑amino‑2‑(3,5‑difluorophenyl)acetamide [1]. Although exact numerical values are not publicly displayed, the presence of both a free amine and a primary amide suggests moderate aqueous solubility, which is advantageous for reactions in aqueous or mixed aqueous‑organic media. In contrast, the carboxylic acid analogue forms strong intermolecular hydrogen bonds that limit solubility in common organic solvents, often requiring co‑solvents or elevated temperatures [2].

Solubility Physicochemical Properties Reaction Medium

Synthetic Efficiency: Direct Peptide Coupling Without Acid Activation

Because the target compound already bears a primary amide, it can be directly incorporated into peptide chains via standard coupling reagents (e.g., HATU, DIC) without the need for an amidation step. The carboxylic acid analogue requires ester activation or coupling‑reagent‑mediated amidation, adding 1–2 synthetic steps and increasing the risk of racemisation [1]. This advantage is particularly relevant in the synthesis of γ‑secretase inhibitors such as DAPT, where the 3,5‑difluorophenylacetyl motif is appended to a dipeptide core; the amide building block circumvents the intermediate acid‑activation stage [2].

Peptide Synthesis Step Economy Building Block

Metabolic Stability: 3,5‑Difluoro Substitution Enhances Microsomal Half‑Life

The 3,5‑difluoro substitution pattern on the phenyl ring blocks two major sites of cytochrome P450‑mediated oxidation. Although direct microsomal stability data for 2‑amino‑2‑(3,5‑difluorophenyl)acetamide are not published, class‑level data for structurally analogous fluorinated phenylacetamides show a >2‑fold increase in human liver microsome half‑life compared with the unsubstituted phenylacetamide [1]. This metabolic advantage is a critical selection criterion in early‑stage drug discovery, where rapid oxidative clearance often limits oral bioavailability.

Metabolic Stability Fluorination Drug Discovery

Enantiomeric Purity: Access to Single Enantiomers for Stereochemically Controlled Synthesis

Although the racemic mixture is the standard catalog item, the (R)‑ and (S)‑enantiomers of the closely related Fmoc‑protected amino acid are available with enantiomeric excess ≥98 % . Procuring the racemic target compound and separating the enantiomers by chiral chromatography adds significant cost and development time. Therefore, specifying the single enantiomer from the outset—or using the racemic mixture in early screens and switching to the enantio‑enriched form for lead optimisation—offers a clear procurement advantage [1].

Chiral Purity Enantiomeric Excess Asymmetric Synthesis

Reactivity Differentiation: Orthogonal Amine/Amide Nucleophilicity vs. Carboxylic Acid

The target compound’s free amine and amide groups can be selectively functionalised under different conditions. The amine can be acylated, alkylated, or protected without affecting the amide, whereas the carboxylic acid analogue requires protection of the acid before amine modification. Experimentally, this translates into fewer protecting‑group manipulations and higher overall yields. In a prototypical amide bond formation, the target compound can be coupled directly to an activated carboxylic acid partner, while the acid analogue would first need conversion to the amide via the acyl chloride or active ester, typically resulting in a 10–20 % lower overall yield due to additional handling and work‑up [1].

Reactivity Orthogonal Functionality Synthetic Versatility

Highest‑Value Application Scenarios for 2‑Amino‑2‑(3,5‑difluorophenyl)acetamide Based on Verified Differentiation


Medicinal Chemistry: Late‑Stage Lead Optimisation of CNS and Anti‑Inflammatory Candidates

The 3,5‑difluoro substitution pattern enhances metabolic stability and brain penetration potential, while the α‑amino amide core provides a versatile scaffold for generating focused libraries. This compound is particularly suited for SAR studies where replacement of a non‑fluorinated phenylacetamide warhead is desired to improve microsomal half‑life [1][2].

Peptide Chemistry: Synthesis of Protease‑Resistant Peptide Mimetics

The compound’s α,α‑disubstituted architecture (fluorinated aromatic ring plus amide) introduces conformational constraint and resistance to aminopeptidase cleavage. It can be directly incorporated into peptide chains via standard SPPS protocols, reducing the step count relative to the carboxylic acid analogue [1].

Chemical Biology: Design of Activity‑Based Probes Targeting Serine Hydrolases

The orthogonal amine and amide functionalities allow for chemoselective attachment of fluorophores or biotin tags without interfering with the enzyme‑recognition element. The difluorophenyl moiety can also serve as a ¹⁹F NMR probe for fragment‑based screening [1].

Process Chemistry: Scalable Intermediate for Fluorinated Pharmaceutical APIs

The compound’s direct coupling capability and acceptable purity specification (≥95 %) make it suitable for multi‑kilogram scale‑up. Its use as a late‑stage intermediate in the synthesis of γ‑secretase inhibitors (e.g., DAPT analogues) has been demonstrated, avoiding the need for hazardous amidation reagents at scale [1].

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